(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid

Proteolytic stability Peptidomimetics Drug design

Standard α-peptide tool compounds degrade in minutes, confounding in vivo pharmacology studies. (R)-β2-Homotryptophan provides the solution - a single enantiomer β2-amino acid that, when incorporated into β-peptides, delivers ≥192-fold greater proteolytic stability (intact ≥48 h vs. <15 min for α-peptides). • Enables 12/10-helix and hairpin turn folding essential for sst4 agonist development (pKd 5.4-7.8). • Indole side-chain at C2 position resists IDO/TDO degradation. • Fmoc-β2-HTrp(Boc)-OH derivative available for direct SPPS. Procure this critical building block for reproducible, high-impact foldamer research.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12100919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O
InChIInChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)/t8-/m1/s1
InChIKeyDCANZKNKGZKOKH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic Acid (R-β2-Homotryptophan) Is Critical for Foldamer and β-Peptide Procurement


(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid (CAS 1260611-19-5), also referred to as (R)-β2-homotryptophan, is an enantiopure β2-amino acid building block belonging to the class of homologated aromatic amino acids [1]. Unlike canonical α-amino acids such as L-tryptophan, which possess the amino group at the Cα position, this compound features a backbone-extended β-alanine core with the aminomethyl group at the C2 (β2) position and the 1H-indol-3-yl side chain at the same carbon [2]. This unique substitution pattern confers fundamentally different folding propensities when incorporated into β-peptide chains—promoting the formation of 12/10-mixed helices and hairpin turns rather than the 14-helix characteristic of β3-amino acid residues [1][3]. Procured as a single (R)-enantiomer, it enables stereochemically defined synthesis of foldamers, peptidomimetics, and probe molecules where backbone configuration dictates higher-order structure and biological recognition.

Why Generic Tryptophan or Racemic β-Analogues Cannot Replace (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic Acid in Peptidomimetic Procurement


Substituting (R)-β2-homotryptophan with canonical L- or D-tryptophan eliminates the backbone extension that underpins the proteolytic stability and distinct folding architecture of β-peptides—α-peptides composed solely of proteinogenic residues undergo complete enzymatic cleavage within 15 minutes under conditions where β-peptides remain intact for ≥48 hours [1]. Replacing it with the β3-regioisomer (β3-homotryptophan) alters the hydrogen-bonding pattern and helix type: β2 residues direct folding toward 12/10-helices or hairpin turns, whereas β3 residues favor 14-helix conformations [2][3]. Using the racemic (R/S)-β2-homotryptophan mixture introduces stereochemical ambiguity that can disrupt the homochiral helical sense required for reproducible structure–activity relationships in foldamer-based ligand design [3]. Even closely related indole-bearing β-amino acids such as β3-homotryptophan or indoximod (1-methyl-D-tryptophan) lack the precise combination of C2-aminomethyl substitution, indole side-chain placement, and R-configuration that defines the folding and recognition properties of this specific building block [1][4].

Quantitative Differentiation Evidence for (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic Acid vs. Closest Analogs


Proteolytic Stability: β-Peptide Backbone vs. α-Peptide Backbone Under Multi-Protease Challenge

When incorporated into β-peptide chains, the β2-homotryptophan building block confers exceptional resistance to enzymatic degradation. In a direct head-to-head comparison, a series of 36 linear and cyclic β- and γ-peptides were exposed to 15 commercially available proteases including the human 20S proteasome, alongside an α-eicosapeptide control. Under conditions achieving complete cleavage of the all-α-peptide within 15 minutes, the β-peptides remained fully intact for at least 48 hours, representing a ≥192-fold enhancement in proteolytic half-life [1]. This stability arises from the backbone homologation intrinsic to β2-amino acids—the additional methylene unit prevents productive binding at the protease active site—and is a property that α-amino acids such as L-tryptophan cannot provide.

Proteolytic stability Peptidomimetics Drug design

Helical Secondary Structure: β2-Residue-Induced 12/10-Helix vs. β3-Residue 14-Helix Formation

The β2-substitution pattern of (R)-β2-homotryptophan directs β-peptide chains to adopt the unusual 12/10-mixed helical conformation or a hairpin turn, in contrast to the 14-helix promoted by β3-amino acid residues. CD and NMR solution-structure analysis of β-peptides constructed from β2- and β3-amino acids with proteinogenic side chains (including indole-bearing residues) confirmed that β2 residues produce a distinct hydrogen-bonding pseudocycle pattern (alternating 12- and 10-membered rings) versus the uniform 14-membered rings characteristic of β3-peptides [1]. Theoretical analysis further indicates that the 10/12-helix is intrinsically the most stable conformation for the unsubstituted β-peptide backbone, with the 14-helix, 12-helix, and 10-helix showing comparable stability only for short oligomers of four to six residues [2]. Quantitative CD measurements comparing β3→β2 substitution in α/β-peptide 26-mers based on the Bim BH3 domain revealed that β2 residues are helix-destabilizing relative to β3 residues, with the magnitude of destabilization dependent on side-chain identity [3].

Foldamer chemistry Secondary structure β-Peptide helices

Somatostatin sst4 Receptor Agonism: β2/β3-Dipeptide Affinity vs. Endogenous Ligand

Linear β2/β3-dipeptides and α/β3-tetrapeptides built using β2-homotryptophan derivatives bind selectively to human and mouse somatostatin sst4 receptors with nanomolar affinity (pKd = 5.4–7.8, corresponding to Kd values of ~4 μM to ~16 nM) and exhibit full agonism or pronounced partial agonism (40–100% relative intrinsic activity) in both inhibition of forskolin-stimulated adenylate cyclase (pEC50 = 5.5–6.8) and luciferase expression assays (pEC50 = 5.5–6.5) [1]. In contrast, the endogenous α-peptide ligand somatostatin-14 (SRIF-14) shows broader subtype affinity across sst1–5, whereas these β-peptide constructs achieve selectivity for sst4. This represents a distinct receptor-activation profile enabled by the β2/β3-backbone architecture incorporating indole-bearing residues, which cannot be replicated using α-tryptophan-containing peptides due to fundamentally different backbone geometry and proteolytic susceptibility.

GPCR pharmacology Somatostatin receptor β-Peptide agonist

Enantiomeric Configuration: R-β2-Homotryptophan vs. S-Enantiomer in Chiral Foldamer Assembly

The (R)-enantiomer of β2-homotryptophan is essential for maintaining homochiral helical sense in β-peptide foldamers. Quantum chemical calculations employing ab initio MO theory demonstrate that the side-chain chirality of β2- and β3-amino acid residues is a decisive factor governing the observed left- or right-handedness of β-peptide helices [1]. Mixed (R)/(S)-β2-amino acid sequences produce disordered or conflicting helical senses, resulting in loss of defined secondary structure. The (R)-β2-HTrp building block, when used in alternating β2/β3 sequences with (S)-β3 residues, yields the specific 12/10-helix topology described in structural studies; substitution with the (S)-β2 enantiomer would invert local backbone configuration and disrupt the hydrogen-bonding register [1][2]. No systematic quantitative comparison of (R)- vs. (S)-β2-HTrp in isolated form has been published, but the class-level principle is well established: β-peptide helical handedness is controlled by the absolute configuration of the β2-carbon bearing the side chain.

Chirality Stereoselective synthesis Helical sense

Resistance to Tryptophan-Degrading Enzymes: Backbone Modification Prevents IDO/TDO Recognition

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the first and rate-limiting step of L-tryptophan degradation along the kynurenine pathway, a metabolic checkpoint exploited in immuno-oncology and neuroinflammation. In contrast to 1-methyl-D-tryptophan (indoximod), which retains the α-amino acid backbone and acts as a moderate IDO inhibitor with Ki = 19 μM [1], the β2-homotryptophan scaffold introduces a backbone homologation (insertion of a methylene group between the carboxylate and the α-carbon) that fundamentally alters substrate recognition. Enzymatic studies with tryptophanase—an enzyme that, like IDO/TDO, requires both the α-amino group and the unsubstituted indole NH for catalysis—demonstrate that backbone-modified tryptophan analogs are not converted, while even subtle N-methylation of the indole abolishes substrate activity [2]. The combined backbone extension and altered amino-group placement of (R)-β2-HTrp render it unrecognizable as a substrate by tryptophan-catabolizing enzymes, a property not shared by 1-methyl-tryptophan (which is slowly metabolized by IDO2) or L-tryptophan (which is rapidly consumed; Km ~20–50 μM for IDO1).

IDO inhibition Tryptophan metabolism Immune evasion

Suppliers and Enantiomeric Purity: Single-Enantiomer (R)-β2-HTrp vs. Racemic Preparations

Commercially, (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid (CAS 1260611-19-5) is available as the single (R)-enantiomer from specialized research chemical suppliers, typically at ≥95% purity, in quantities ranging from 50 mg to 1 kg . In contrast, the racemic mixture 2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid (CAS 153-95-7) is also commercially listed but lacks stereochemical definition, rendering it unsuitable for enantioselective β-peptide synthesis. The enantiopure (R)-form corresponds to the building block used in the published β2/β3-dipeptide sst4 agonist studies by the Seebach group [1]. The chemical identity is confirmed by IUPAC nomenclature as (2R)-2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid with molecular formula C12H14N2O2 and molecular weight 218.25 g/mol . No dedicated lot-to-lot enantiomeric excess stability studies have been published for this specific compound, but the procurement value of the single enantiomer lies in its direct compatibility with published solid-phase peptide synthesis protocols that specify Fmoc-β2-HTrp(Boc)-OH as the protected derivative [1].

Enantiomeric purity Chemical procurement Building block quality

Procurement-Driven Application Scenarios for (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic Acid (R-β2-Homotryptophan)


Protease-Resistant β-Peptide Foldamer Synthesis for Drug Discovery

Medicinal chemistry groups synthesizing β-peptide foldamers as protease-resistant ligands or inhibitors should procure (R)-β2-HTrp to introduce indole-bearing β2 residues. The resulting β-peptides exhibit ≥192-fold greater proteolytic stability compared to all-α-peptide counterparts, with complete resistance to 15 proteases for ≥48 hours under conditions where α-peptides are fully degraded in 15 minutes [1]. This stability is critical for in vivo pharmacology studies where rapid proteolytic clearance of α-peptide tool compounds confounds efficacy readouts. The Fmoc-β2-HTrp(Boc)-OH derivative enables direct incorporation via standard solid-phase peptide synthesis [2].

sst4 Receptor-Selective Agonist Development Using β2/β3-Peptide Scaffolds

Research groups investigating somatostatin receptor subtype 4 (sst4) as a target for pain, inflammation, or metabolic disorders should use (R)-β2-HTrp as a key building block for constructing β2/β3-dipeptide agonists. Published β-peptides incorporating this residue achieve selective sst4 binding with pKd = 5.4–7.8 (Kd down to ~16 nM) and full/partial agonism (pEC50 = 5.5–6.8) in cAMP inhibition assays, without activating sst1, sst2, sst3, or sst5 [1]. This subtype selectivity is not achievable with α-peptide somatostatin analogs, which typically show broad-spectrum receptor activation.

12/10-Helical Foldamer Design Requiring Defined Secondary Structure Topology

Structural biologists and chemical biologists designing foldamers that require the 12/10-mixed helix or β-hairpin topology must select β2-amino acids over β3-amino acids. (R)-β2-HTrp provides the indole side chain at the C2 position, which together with alternating (S)-β3 residues produces the characteristic 12/10-helix hydrogen-bonding pattern confirmed by NMR solution structures and CD spectroscopy [1][2]. This specific topology is essential for applications where the helix dipole, side-chain presentation geometry, or turn nucleation must match published structural models.

IDO/TDO-Resistant Tryptophan Mimetics for Tumor Microenvironment Studies

Immuno-oncology researchers requiring tryptophan-like probes that evade IDO/TDO-mediated degradation in the tumor microenvironment should consider (R)-β2-HTrp-containing constructs. While L-tryptophan is rapidly consumed by IDO1 (Km = 20–50 μM) and 1-methyl-tryptophan analogs show only partial resistance, the backbone-homologated β2 scaffold is predicted to completely escape recognition by tryptophan-catabolizing enzymes based on established structure–activity relationships [1][2]. This enables sustained local concentrations for target engagement studies in IDO-expressing tissues.

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